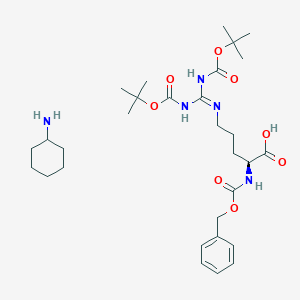

Z-Arg(Boc)2-OH.CHA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H49N5O8 |

|---|---|

Molecular Weight |

607.7 g/mol |

IUPAC Name |

(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |

InChI |

InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)27-19(28-22(33)36-24(4,5)6)25-14-10-13-17(18(29)30)26-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H,26,31)(H,29,30)(H2,25,27,28,32,33);6H,1-5,7H2/t17-;/m0./s1 |

InChI Key |

XRYYAPJVXOJAIX-LMOVPXPDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Properties of Nα-Benzyloxycarbonyl-Nω,Nω'-di-tert-butoxycarbonyl-L-arginine Cyclohexylamine Salt (Z-Arg(Boc)2-OH.CHA)

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Z-Arg(Boc)2-OH.CHA, a commonly used derivative of the amino acid arginine in peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Structure and Formation

This compound is an ionic complex formed between the protected amino acid, Nα-Benzyloxycarbonyl-Nω,Nω'-di-tert-butoxycarbonyl-L-arginine (Z-Arg(Boc)2-OH), and the organic base, cyclohexylamine (CHA).

Nα-Benzyloxycarbonyl-Nω,Nω'-di-tert-butoxycarbonyl-L-arginine (Z-Arg(Boc)2-OH):

This molecule is a derivative of L-arginine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the two terminal nitrogen atoms of the guanidino side chain are protected by tert-butoxycarbonyl (Boc) groups. The Z group provides urethane-type protection, which is stable under a variety of conditions but can be removed by catalytic hydrogenation. The Boc groups are acid-labile and are employed to prevent side reactions at the guanidino group during peptide coupling reactions. The presence of these protecting groups enhances the solubility of the arginine derivative in organic solvents and prevents unwanted side reactions during peptide synthesis.

Cyclohexylamine (CHA):

Cyclohexylamine is a primary aliphatic amine that acts as a base. It readily accepts a proton from an acidic compound to form a cyclohexylammonium salt.

Salt Formation:

The formation of this compound occurs through an acid-base reaction. The carboxylic acid group (-COOH) of Z-Arg(Boc)2-OH donates a proton to the basic amino group (-NH2) of cyclohexylamine. This results in the formation of a carboxylate anion and a cyclohexylammonium cation, which are held together by electrostatic interactions. This salt formation often improves the handling and storage properties of the protected amino acid, making it a stable, crystalline solid that is easier to purify and weigh than the free acid.

Figure 1: Formation of this compound salt.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its individual components.

| Property | This compound | Z-Arg(Boc)2-OH | Cyclohexylamine (CHA) |

| CAS Number | 145315-39-5 | Not explicitly found, but related to 97745-69-2 for the free acid[1] | 108-91-8 |

| Molecular Formula | C24H36N4O8 · C6H13N | C24H36N4O8 | C6H13N |

| Molecular Weight | 607.75 g/mol | 508.55 g/mol (calculated) | 99.17 g/mol |

| Appearance | Crystalline solid | Solid | Colorless to pale yellow liquid |

| Solubility | Soluble in DMSO | Soluble in DMF, DMSO, Ethanol[1] | Miscible with water and common organic solvents |

| Storage Temperature | -20°C | Desiccate at -20°C | Store in a cool, dry, and well-ventilated place |

Experimental Protocols

General Workflow for Peptide Synthesis using this compound:

The use of Z-Arg(Boc)2-OH in peptide synthesis typically involves the Boc strategy of SPPS.[2]

-

Deprotection of the CHA salt: Prior to its use in peptide coupling, the cyclohexylamine salt is typically converted to the free acid. This is usually achieved by dissolving the salt in an organic solvent and acidifying it, followed by extraction and evaporation to isolate the free Z-Arg(Boc)2-OH.

-

Resin Preparation: The synthesis starts with an insoluble resin support, often pre-loaded with the C-terminal amino acid of the target peptide.

-

Amino Acid Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

-

Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).

-

Coupling of Z-Arg(Boc)2-OH: The free acid of Z-Arg(Boc)2-OH is activated using a coupling reagent (e.g., DCC/HOBt, HBTU) and then added to the resin to form a peptide bond with the deprotected N-terminal amino group of the growing peptide chain.

-

Wash and Repeat: The resin is washed to remove excess reagents and byproducts. The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups (including the Z and Boc groups on the arginine residue) are removed simultaneously using a strong acid, such as hydrofluoric acid (HF).[2]

Figure 2: General workflow for using Z-Arg(Boc)2-OH in SPPS.

Conclusion

This compound is a valuable reagent in peptide chemistry. The protection of the alpha-amino and guanidino groups allows for the controlled and efficient incorporation of arginine into peptide sequences, while the cyclohexylamine salt form provides stability and ease of handling. A thorough understanding of its structure and properties is essential for its effective use in the synthesis of complex peptides for research and therapeutic applications.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of Z-Arg(Boc)2-OH.CHA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N-α-Benzyloxycarbonyl-N-ω,N'-di-tert-butyloxycarbonyl-L-arginine cyclohexylammonium salt (Z-Arg(Boc)2-OH.CHA). This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Understanding its chemical characteristics and stability is paramount for its effective use in the synthesis of complex peptides.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-arginine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the guanidino side chain is protected by two tert-butyloxycarbonyl (Boc) groups. The carboxylic acid is salified with cyclohexylamine (CHA). This combination of protecting groups offers specific advantages in peptide synthesis, primarily in preventing side reactions and ensuring the integrity of the arginine residue during chain elongation.

A summary of the key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 145315-39-5 | [1] |

| Molecular Formula | C24H36N4O8 · C6H13N | [1] |

| Molecular Weight | 607.75 g/mol | [1] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | ~140 °C (decomposes) | [2] |

| Purity | ≥98.0% (TLC) | [2] |

Solubility

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution can be prepared in DMSO. | [1] |

| Ethanol | Soluble (approx. 30 mg/ml for the related Boc-Arg(Boc)2-OH) | The CHA salt is expected to have similar or slightly different solubility. | [3] |

| Dimethylformamide (DMF) | Soluble (approx. 30 mg/ml for the related Boc-Arg(Boc)2-OH) | DMF is a common solvent for peptide synthesis. | [3] |

| Ethanol:PBS (pH 7.2) (1:5) | Approx. 0.16 mg/ml (for the related Boc-Arg(Boc)2-OH) | Demonstrates low solubility in aqueous buffers. | [3] |

To enhance solubility, it is recommended to heat the solution to 37°C and sonicate.

Stability

The stability of this compound is influenced by the individual stabilities of the Z and Boc protecting groups under various chemical conditions encountered during peptide synthesis.

Storage and Handling: For long-term storage, it is recommended to store the solid compound at -20°C.[1] Once in solution, it is advisable to store it in aliquots to prevent degradation from repeated freeze-thaw cycles. Stock solutions stored at -80°C are typically stable for up to 6 months, while at -20°C, they should be used within one month.[1]

Chemical Stability: The Boc groups on the guanidino side chain are sensitive to strong acids. A study on the closely related Fmoc-Arg(Boc)2-OH showed that it slowly degrades in DMF and N-butylpyrrolidone (NBP) over time, primarily to the mono-Boc protected derivative.[4][5][6] The degradation was observed to be slightly faster in NBP than in DMF.[4][6] Despite this, solutions in both solvents were considered usable for up to a week, which is compatible with the timeframe of most automated peptide syntheses.[4][6]

The Z group on the α-amino position is generally stable to the mildly acidic conditions used for the cleavage of Boc groups during SPPS but can be removed by strong acids like HF or by catalytic hydrogenolysis.

Experimental Protocols

Melting Point Determination (USP Class Ia)

This protocol is adapted from the U.S. Pharmacopeia guidelines for determining the melting range of organic compounds.[7][8][9]

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillary tubes (0.8-1.2 mm internal diameter)

-

Thermometer calibrated with USP Melting Point Reference Standards

Procedure:

-

Sample Preparation: Finely powder the dry this compound sample. Introduce the powder into a capillary tube and pack it down by tapping to form a compact column of 2.5-3.5 mm in height.[7]

-

Initial Heating: Place the capillary tube in the heating block of the apparatus. Heat the block at a moderate rate to approximately 20°C below the expected melting point.

-

Ramped Heating: Reduce the heating rate to 1-2°C per minute.[1]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound. For pharmacopeial purposes, the temperature at which the column of the substance collapses against the side of the capillary is noted as the beginning of melting.[8]

-

Decomposition: Note that this compound is reported to decompose at its melting point.[2] This may be observed as darkening or gas evolution.

Quantitative Solubility Determination by UV-Vis Spectrophotometry

This protocol provides a general method for determining the solubility of a UV-active compound like this compound in a given solvent.

Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Vortex mixer and sonicator

-

Centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). The presence of the benzyloxycarbonyl group should provide a distinct UV absorbance.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.[10]

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. A combination of stirring, vortexing, and sonication can be used.

-

-

Measurement:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.[11]

-

-

Calculation:

-

Use the absorbance value and the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the chosen solvent.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in the Boc/Bzl strategy of SPPS. The workflow involves the sequential addition of N-α-Boc protected amino acids to a growing peptide chain that is covalently linked to a solid support (resin).

Boc-SPPS Workflow

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Workflow Description:

-

Resin Preparation: The synthesis begins with a solid support (resin) to which the C-terminal amino acid of the target peptide is attached.

-

Deprotection: The N-α-Boc protecting group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[12]

-

Washing: The resin is washed to remove the deprotection reagents and byproducts.

-

Neutralization: The protonated N-terminal amine is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA).[7]

-

Washing: The resin is washed again to remove the excess base.

-

Coupling: The next amino acid in the sequence, in this case, this compound, is pre-activated and coupled to the free N-terminal amine of the growing peptide chain.

-

Washing: The resin is washed to remove unreacted amino acid and coupling reagents.

-

Cycle Repetition: Steps 2-7 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Z and Boc groups on arginine) are removed simultaneously using a strong acid, such as liquid hydrogen fluoride (HF).[12]

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

This comprehensive guide provides essential information for the effective handling, storage, and application of this compound in peptide synthesis, enabling researchers to optimize their synthetic strategies and achieve high-quality peptide products.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. thinksrs.com [thinksrs.com]

- 8. uspbpep.com [uspbpep.com]

- 9. scribd.com [scribd.com]

- 10. impactfactor.org [impactfactor.org]

- 11. researchgate.net [researchgate.net]

- 12. csbio.com [csbio.com]

In-Depth Technical Guide on the Properties of CAS Number 145315-39-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data for the compound with CAS number 145315-39-5, chemically identified as Nα-Z-Nω,Nω'-(di-tert-butyloxycarbonyl)-L-arginine cyclohexylammonium salt (Z-Arg(Boc)₂-OH·CHA). This document focuses on its solubility profile, provides a representative experimental protocol for solubility determination, and illustrates its primary application in a key biochemical workflow.

Compound Identification

| CAS Number | 145315-39-5 |

| Chemical Name | Nα-Z-Nω,Nω'-(di-tert-butyloxycarbonyl)-L-arginine cyclohexylammonium salt |

| Synonyms | Z-L-Arg(Boc)2-OH·CHA |

| Molecular Formula | C₂₄H₃₆N₄O₈·C₆H₁₃N |

| Molecular Weight | 607.75 g/mol |

| Appearance | White powder |

This compound is a specialized amino acid derivative primarily utilized in peptide synthesis as a protecting group, which allows for the selective modification of other amino acids.[1] Its structure, featuring di-tert-butyloxycarbonyl protecting groups, is crucial for synthesizing complex biomolecules.[1]

Solubility Data

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Water | Not Available | - |

| Ethanol | Mentioned as a potential solvent, but no definitive data | - |

The cyclohexylammonium salt form of this compound is intended to enhance its compatibility with biological systems and improve handling characteristics.[1]

Experimental Protocol: Equilibrium Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of Z-Arg(Boc)₂-OH·CHA has not been published, a general and robust methodology for assessing the equilibrium solubility of protected amino acids can be employed. The following protocol is a representative example based on established principles.

Objective: To determine the equilibrium solubility of a test compound in a selected solvent system at a specified temperature.

Materials:

-

Test Compound (Z-Arg(Boc)₂-OH·CHA)

-

Selected Solvent (e.g., DMSO, Water, Ethanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the test compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples using an orbital shaker or periodic vortexing for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of undissolved solids.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the test compound of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility of the test compound in the selected solvent, typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Z-Arg(Boc)₂-OH·CHA is a critical reagent in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. SPPS allows for the stepwise synthesis of peptides on a solid support (resin). The following diagram illustrates the general workflow of the Fmoc-based SPPS process, where a protected amino acid like Z-Arg(Boc)₂-OH·CHA would be incorporated.

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS).

This cyclical process, involving deprotection, washing, and coupling steps, allows for the precise assembly of a peptide sequence.[2][3][4] The use of protected amino acids is fundamental to prevent unwanted side reactions during the synthesis.[5]

References

The Strategic Role of Cyclohexylammonium Salts in Arginine Derivative Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The use of cyclohexylammonium (CHA) and dicyclohexylammonium (DCHA) salts in the context of arginine derivatives is a critical, yet often overlooked, aspect of peptide synthesis and drug development. This technical guide elucidates the multifaceted purpose of these salts, providing a comprehensive overview of their role in enhancing stability, facilitating purification, and improving the handling of protected arginine building blocks. The information presented herein is intended to equip researchers with the knowledge to optimize their synthetic strategies and make informed decisions regarding the use of these valuable chemical entities.

Core Purpose and Advantages of Cyclohexylammonium Salt Formation

Protected arginine derivatives are notoriously challenging to handle due to their propensity to exist as oils or amorphous solids with poor physical properties. The formation of cyclohexylammonium or dicyclohexylammonium salts is a widely adopted strategy to overcome these challenges. The primary purposes of forming these salts are:

-

Induction of Crystallinity: Many protected arginine derivatives, particularly those with bulky protecting groups on the guanidino side chain (e.g., Pbf, Pmc), are often isolated as viscous oils or amorphous solids that are difficult to purify and handle. The introduction of a bulky, rigid counterion like cyclohexylammonium or dicyclohexylammonium can promote the formation of a well-ordered crystal lattice. Crystalline solids are generally easier to handle, weigh, and store compared to their amorphous counterparts.

-

Enhanced Stability: The salt form can offer greater stability compared to the free acid. Amorphous solids can be more susceptible to degradation over time, especially if they are hygroscopic. A stable, crystalline salt can extend the shelf life of the protected amino acid, ensuring its quality and reactivity are maintained during storage.

-

Facilitated Purification: Crystallization is a powerful purification technique. The formation of a DCHA or CHA salt can be employed as a method to purify the protected arginine derivative from reaction byproducts and impurities. In many synthetic procedures, the crude, protected arginine is converted to its DCHA salt, which is then crystallized, filtered, and washed to yield a product of high purity.

-

Improved Handling and Formulation: The improved physical characteristics of the crystalline salt, such as being a free-flowing powder, simplify weighing and dispensing, which is crucial for accurate stoichiometry in solid-phase peptide synthesis (SPPS).

While direct, publicly available quantitative comparisons of yield, stability, and solubility between the free acid and salt forms are scarce, the widespread use of these salts by commercial suppliers of amino acid derivatives underscores their practical benefits in manufacturing and research settings.

Physicochemical Data of Key Components

The following table summarizes key physicochemical properties of relevant compounds. This data is essential for understanding the context of the chemical manipulations described in the experimental protocols.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| Fmoc-Arg(Pbf)-OH | C₃₄H₄₀N₄O₇S | 648.77 | Typically an amorphous solid or foam | Variable, often not a sharp melting point |

| Cyclohexylamine (CHA) | C₆H₁₃N | 99.17 | Liquid | -17.7 |

| Dicyclohexylamine (DCHA) | C₁₂H₂₃N | 181.32 | Liquid | -0.1 |

| Fmoc-Arg(Pbf)-OH·DCHA | C₄₆H₆₃N₅O₇S | 830.09 | Crystalline solid | ~130-140 (decomposes) |

Experimental Protocols

The following sections provide detailed methodologies for the formation of a dicyclohexylammonium salt of a protected amino acid and its subsequent conversion back to the free acid for use in peptide synthesis.

Preparation of Fmoc-Amino Acid Dicyclohexylammonium Salt

This protocol describes a general method for the preparation of a stable dicyclohexylammonium–amino acid ionic adduct.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH)

-

Dicyclohexylamine (DCHA)

-

Acetone

-

Stir plate and stir bar

-

Reaction flask

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the Fmoc-protected amino acid in a minimal amount of acetone in a reaction flask.

-

In a separate container, weigh out an equimolar amount of dicyclohexylamine.

-

Slowly add the dicyclohexylamine to the stirring solution of the Fmoc-amino acid at room temperature.

-

Continue stirring the mixture at room temperature. The formation of a precipitate (the DCHA salt) is typically observed. The reaction is generally allowed to proceed for 4 to 5 hours to ensure complete salt formation.

-

Collect the crystalline DCHA-amino acid salt by vacuum filtration.

-

Wash the collected solid with cold acetone to remove any unreacted starting materials.

-

Dry the crystalline salt under vacuum to remove residual solvent.

The resulting crystalline DCHA salt is typically a stable, free-flowing powder that can be stored for extended periods.

Conversion of an Amino Acid DCHA Salt to the Free Acid

This protocol is essential for liberating the free acid from its DCHA salt immediately before its use in peptide synthesis.[1]

Materials:

-

N-protected amino acid DCHA salt (e.g., Fmoc-Arg(Pbf)-OH·DCHA)

-

Ethyl acetate (or other suitable organic solvents like t-butyl methyl ether)

-

10% Phosphoric acid solution

-

Water

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 1 part of the DCHA salt in 5–10 volume parts of ethyl acetate in a separatory funnel. For acid-labile protecting groups, it is advisable to use cold solvents (-20°C).

-

Add 10% phosphoric acid while stirring until the DCHA salt is completely dissolved and two clear phases are observed. The pH of the lower, aqueous phase should be between 2 and 3.

-

Separate the aqueous phase.

-

Wash the organic phase once with 2 volume parts of 10% phosphoric acid.

-

Extract the organic phase three times with 2 volume parts of water. The pH of the final aqueous wash should be ≥4.

-

Monitor the liberation of the free amino acid from its DCHA salt using Thin Layer Chromatography (TLC).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the sodium sulfate.

-

Evaporate the filtrate to dryness in vacuo using a rotary evaporator to obtain the free amino acid, which is often an oil or a foam.

Visualizing Workflows and Pathways

Diagrams are provided below to illustrate a key signaling pathway involving arginine and a logical workflow for the preparation and use of protected arginine derivatives.

Arginine in the Nitric Oxide Signaling Pathway

Arginine is a crucial substrate for nitric oxide synthase (NOS) in the production of nitric oxide (NO), a key signaling molecule in various physiological processes, including vasodilation.

Caption: Nitric oxide synthesis from L-arginine and its role in vasodilation.

Experimental Workflow: Free Acid vs. DCHA Salt in Peptide Synthesis

This workflow illustrates the decision-making process and experimental steps when choosing between the direct use of a protected arginine free acid and the route involving its DCHA salt for purification and subsequent use in solid-phase peptide synthesis (SPPS).

Caption: Workflow for preparing protected arginine for SPPS.

Influence of the Cyclohexylammonium Counterion on Biological Activity

A key question for drug development professionals is whether the counterion itself possesses any biological activity that could influence the overall effect of the arginine derivative.

-

Arginine's Role: The biological activity of arginine derivatives in pathways like nitric oxide synthesis is attributed to the arginine moiety itself, which serves as the substrate for NOS.

-

Cyclohexylamine and Dicyclohexylamine Activity: Cyclohexylamine and dicyclohexylamine are known to have their own biological activities. For instance, dicyclohexylamine is an inhibitor of spermidine synthase in plants.[1] However, these activities are generally observed at concentrations that are unlikely to be reached from the residual counterion in a final, purified peptide drug substance.

-

Impact on Signaling Pathways: There is no direct evidence to suggest that the cyclohexylammonium or dicyclohexylammonium counterion, when used in the preparation of an arginine derivative for peptide synthesis, has a direct modulatory effect on the nitric oxide signaling pathway. The counterion is removed before the amino acid is incorporated into the peptide, and the final peptide is subjected to rigorous purification. Therefore, the influence of the counterion on the biological activity of the final peptide is considered negligible.

Conclusion

The use of cyclohexylammonium and dicyclohexylammonium salts is a pragmatic and effective strategy in the synthesis of arginine-containing peptides. These salts convert often unmanageable oils or amorphous solids into stable, crystalline materials that are easier to purify, handle, and store. While the counterion itself is not considered to have a direct impact on the biological activity of the final peptide product, its role in ensuring the quality and purity of the protected arginine building block is indispensable. The protocols and workflows provided in this guide offer a practical framework for researchers to leverage the benefits of cyclohexylammonium salts in their synthetic endeavors, ultimately contributing to more efficient and reproducible outcomes in peptide science and drug development.

References

A Technical Guide to Z-Arg(Boc)2-OH.CHA vs. Z-Arg(Boc)2-OH Free Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the cyclohexylammonium (CHA) salt and the free acid form of Z-Arg(Boc)2-OH, a critical building block in solid-phase peptide synthesis (SPPS). This document outlines the distinct advantages of utilizing the CHA salt for improved stability and handling, presents detailed experimental protocols, and explores the relevance of this compound in the synthesis of bioactive peptides targeting key signaling pathways.

Core Compound Characteristics: A Comparative Overview

Z-Arg(Boc)2-OH, or Nα-Benzyloxycarbonyl-Nω,Nω'-di-tert-butyloxycarbonyl-L-arginine, is an essential amino acid derivative for introducing arginine into peptide sequences with the Boc protection strategy. The guanidino group of arginine is protected by two Boc groups, preventing side reactions during peptide chain elongation. This derivative is available commercially as both a free acid and a cyclohexylammonium (CHA) salt. The choice between these two forms has significant implications for storage, handling, and the overall efficiency of the peptide synthesis workflow.

The CHA salt is often preferred for its enhanced stability and non-hygroscopic nature, which contribute to a longer shelf life and easier handling and weighing. In contrast, the free acid can be more susceptible to degradation and moisture absorption. However, the free acid is the reactive species required for the coupling reaction in SPPS. Therefore, the CHA salt must be converted to the free acid prior to its use in the synthesizer.

Table 1: Quantitative Data Summary

| Property | Z-Arg(Boc)2-OH · CHA | Z-Arg(Boc)2-OH Free Acid |

| CAS Number | 145315-39-5 | 51219-19-3[1] |

| Molecular Formula | C24H36N4O8 · C6H13N | C27H34N4O8[2] |

| Molecular Weight | 607.75 g/mol | 542.58 g/mol [2] |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in DMSO | Soluble in methanol[3] |

| Melting Point | Not specified | ~140 °C (decomposes)[3] |

| Storage Temperature | -20°C | Information not available |

Experimental Protocols

The use of Z-Arg(Boc)2-OH in Boc-SPPS involves several key steps, from the initial conversion of the CHA salt to the final deprotection of the synthesized peptide.

Conversion of Z-Arg(Boc)2-OH.CHA to the Free Acid

For stability and easier handling, some N-protected amino acids are available as cyclohexylamine (CHA) salts. Before they can be utilized in carbodiimide coupling, they must be converted from the salt form to the free acid.[4]

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Ice-cold 1 M Potassium bisulfate (KHSO4) solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Rotary evaporator

Procedure:

-

Dissolve the this compound salt in dichloromethane (DCM).

-

Transfer the solution to a separatory funnel.

-

Extract the DCM solution three times with an equal volume of ice-cold aqueous KHSO4 solution to remove the cyclohexylamine.

-

Dry the organic layer over anhydrous MgSO4.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Z-Arg(Boc)2-OH free acid as a solid.

Boc Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the standard steps for coupling the Z-Arg(Boc)2-OH free acid onto a resin-bound peptide chain.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Z-Arg(Boc)2-OH free acid

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc-SPPS, or Trifluoroacetic acid (TFA) in DCM for Boc-SPPS deprotection.

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

N-terminal Deprotection:

-

For Boc-SPPS: Treat the resin with a solution of TFA in DCM to remove the N-terminal Boc protecting group. Wash the resin thoroughly with DCM and a neutralization solution (e.g., DIEA in DCM), followed by DMF.

-

-

Amino Acid Activation: In a separate vessel, dissolve Z-Arg(Boc)2-OH free acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIEA) in DMF. Allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Final Deprotection and Cleavage

Once the peptide synthesis is complete, the side-chain protecting groups and the peptide-resin linkage are cleaved.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and dithiothreitol (DTT))

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. The specific composition of the cocktail depends on the amino acid composition of the peptide.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

Application in the Synthesis of Bioactive Peptides and Signaling Pathway Modulation

The incorporation of arginine residues is crucial for the biological activity of many peptides, as the guanidino group is often involved in receptor binding and enzymatic interactions. Z-Arg(Boc)2-OH is instrumental in the synthesis of peptides that modulate key signaling pathways, particularly those involving arginase and nitric oxide synthase (NOS).

Arginase and Nitric Oxide Synthase Pathways

Arginase and nitric oxide synthase (NOS) are two enzymes that compete for the same substrate, L-arginine.[5] The balance between these two enzymes is critical for various physiological processes, including immune response, cardiovascular regulation, and neurotransmission.[6][]

-

Nitric Oxide Synthase (NOS): Converts L-arginine to L-citrulline and nitric oxide (NO). NO is a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses.[5][]

-

Arginase: Hydrolyzes L-arginine to L-ornithine and urea. L-ornithine is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.[6][8]

Dysregulation of these pathways is implicated in various diseases, making arginase and NOS attractive targets for therapeutic intervention.[8][9] Peptides containing arginine or arginine analogs can act as inhibitors of these enzymes.

Synthesis of Enzyme Inhibitors

Z-Arg(Boc)2-OH is a valuable building block for the synthesis of peptide-based inhibitors of arginase and NOS. By incorporating modified arginine residues or creating peptide sequences that mimic the natural substrate, researchers can design potent and selective inhibitors. For example, the synthesis of novel arginase inhibitors often involves the construction of molecules that mimic the transition state of the arginine hydrolysis reaction.[6] Similarly, the development of NOS inhibitors frequently relies on the synthesis of arginine analogs that bind to the active site of the enzyme.[10] The robust protection of the guanidino group afforded by the two Boc groups in Z-Arg(Boc)2-OH is critical for the successful synthesis of these complex molecules.

Conclusion

The choice between this compound and its free acid form is a key consideration in the planning and execution of peptide synthesis. The cyclohexylammonium salt offers significant advantages in terms of stability and ease of handling, making it an excellent choice for long-term storage and accurate dispensing. While an additional conversion step is required to generate the reactive free acid, the benefits of improved starting material quality can lead to higher yields and purer final peptide products. The use of this protected arginine derivative is fundamental to the synthesis of a wide range of bioactive peptides, including those that modulate the critical arginase and nitric oxide synthase signaling pathways, highlighting its importance in drug discovery and development.

References

- 1. peptide.com [peptide.com]

- 2. Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3 [sigmaaldrich.com]

- 3. Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3 [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Arginase Inhibitors: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arginase inhibitors | Genesis Drug Discovery & Development [gd3services.com]

- 10. Synthesis and biological activity of the novel nitric oxide synthase inhibitor Nω′-hydroxy-Nω-methyl-L-arginine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Z-Arg(Boc)2-OH.CHA for Researchers and Drug Development Professionals

Introduction

Z-Arg(Boc)2-OH.CHA, a protected derivative of the amino acid L-arginine, is a critical reagent in the field of peptide chemistry. Its unique combination of a benzyloxycarbonyl (Z) group on the α-amino group and two tert-butyloxycarbonyl (Boc) groups on the guanidino side chain, complexed with cyclohexylamine (CHA), offers strategic advantages in the synthesis of complex peptides. This guide provides a comprehensive overview of its chemical properties, applications in peptide synthesis, and the biological relevance of the peptides it helps create.

Chemical and Physical Properties

This compound is a white to off-white solid. The protecting groups are crucial for preventing unwanted side reactions during peptide synthesis. The cyclohexylamine salt form enhances its stability and handling properties.

Quantitative Data Summary

The key quantitative data for this compound and its de-salted counterpart are summarized in the table below for easy comparison.

| Property | Value (this compound) | Value (Z-Arg(Boc)2-OH) |

| Molecular Formula | C₂₄H₃₆N₄O₈ · C₆H₁₃N | C₂₄H₃₆N₄O₈ |

| Molecular Weight | 607.75 g/mol | 508.55 g/mol |

| CAS Number | 145315-39-5 | Not directly applicable |

| Solubility | Soluble in DMSO | Data not available |

| Storage Temperature | -20°C | Data not available |

Role in Peptide Synthesis

The primary application of this compound is as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The strategic placement of the Z and Boc protecting groups allows for selective deprotection and coupling, enabling the synthesis of peptides with desired sequences.

Experimental Protocols

2.1.1. Boc Solid-Phase Peptide Synthesis (SPPS) using Z-Arg(Boc)2-OH

This protocol outlines the general steps for incorporating a Z-Arg(Boc)2-OH residue into a peptide sequence using Boc-SPPS.

Materials:

-

Z-Arg(Boc)2-OH (the CHA salt is typically removed during the workup of the free acid for coupling)

-

Resin (e.g., Merrifield or PAM resin)

-

Coupling agents (e.g., DCC/HOBt or HBTU/DIEA)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Deprotection reagent: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

-

Neutralization reagent: Diisopropylethylamine (DIEA) in DCM (e.g., 5% v/v)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes.

-

Boc Deprotection: Remove the Boc group from the N-terminal amino acid on the resin by treating with 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin with DCM (3x), followed by DMF (3x).

-

Neutralization: Neutralize the resin with 5% DIEA in DCM for 5 minutes (repeat twice).

-

Washing: Wash the resin with DCM (3x) and DMF (3x).

-

Coupling:

-

Dissolve Z-Arg(Boc)2-OH (2-4 equivalents relative to the resin loading) and HOBt (2-4 equivalents) in DMF.

-

Add DCC (2-4 equivalents) to the solution and stir for 10 minutes at 0°C.

-

Alternatively, use HBTU (2-4 equivalents) and DIEA (4-8 equivalents) in DMF.

-

Add the activated Z-Arg(Boc)2-OH solution to the resin and shake for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

2.1.2. Deprotection of Side-Chain Boc Groups

The two Boc groups on the guanidino side chain of the arginine residue are removed during the final cleavage of the peptide from the resin.

Procedure:

-

Treat the peptide-resin with a strong acid, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole, thioanisole) at 0°C for 1-2 hours.

2.1.3. Deprotection of the N-terminal Z Group

The N-terminal Z group is stable to the acidic conditions used for Boc deprotection. It can be removed by hydrogenolysis.

Procedure:

-

Dissolve the protected peptide in a suitable solvent (e.g., methanol, acetic acid).

-

Add a palladium catalyst (e.g., 10% Pd on carbon).

-

Stir the reaction under a hydrogen atmosphere until the deprotection is complete (monitored by TLC or HPLC).

Purification of the Final Peptide

After cleavage and deprotection, the crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

General RP-HPLC Protocol:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Fractions containing the pure peptide are collected, pooled, and lyophilized.

Biological Significance of Arginine-Rich Peptides

While this compound itself is a synthetic tool, it is instrumental in the synthesis of arginine-rich peptides, which have significant biological activities and are of great interest in drug development. These peptides are known to act as cell-penetrating peptides (CPPs), capable of traversing cellular membranes and delivering cargo into cells.

Signaling Pathway: Cellular Uptake via Macropinocytosis

Arginine-rich peptides are known to induce their own uptake into cells through a process called macropinocytosis, a form of endocytosis. This process involves the activation of signaling cascades that lead to rearrangements of the actin cytoskeleton and the formation of large vesicles (macropinosomes) that engulf the peptides.

This diagram illustrates the binding of an arginine-rich peptide to heparan sulfate proteoglycans on the cell surface, which triggers a signaling cascade involving the activation of Rac1. This leads to actin polymerization, membrane ruffling, and ultimately the formation of a macropinosome that internalizes the peptide.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex peptides. Its carefully designed protecting group scheme provides chemists with the tools to control reactivity and achieve the synthesis of target molecules with high fidelity. The resulting arginine-rich peptides have profound biological implications, particularly in the realm of drug delivery, making this compound a key reagent for researchers, scientists, and drug development professionals.

A Comprehensive Technical Guide to the Storage and Handling of Z-Arg(Boc)2-OH.CHA

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling recommendations for Z-Arg(Boc)2-OH.CHA, a key reagent in peptide synthesis. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Chemical and Physical Properties

This compound, with the CAS Number 145315-39-5, is a protected amino acid derivative used in solid-phase and solution-phase peptide synthesis.[1] Its molecular formula is C24H36N4O8 · C6H13N, and it has a molecular weight of 607.75 g/mol . Understanding the physical characteristics of this compound is the first step toward proper handling.

Storage Recommendations

The stability of this compound is contingent upon appropriate storage conditions. To prevent degradation and maintain its purity, the following conditions are recommended:

-

Temperature: For long-term storage, the compound should be kept at -20°C. Some suppliers may ship the product at ambient temperature with blue ice, but it should be transferred to the recommended storage temperature upon receipt.

-

Atmosphere: Store the container tightly closed in a dry and well-ventilated place.[1][2] Desiccation is advised to prevent hydrolysis of the protecting groups.

-

Incompatibilities: The compound should be stored apart from foodstuff containers and strong oxidizing agents.[1]

For solutions of this compound, such as those dissolved in DMSO, it is recommended to store them in separate aliquots to avoid repeated freeze-thaw cycles. Stock solutions stored at -80°C should be used within six months, while those at -20°C should be used within one month.

| Parameter | Recommendation | Source(s) |

| Long-Term Storage | -20°C | |

| Short-Term Storage | Cool, dry, and well-ventilated place | [1][2] |

| Stock Solution (-20°C) | Use within 1 month | |

| Stock Solution (-80°C) | Use within 6 months | |

| Container | Tightly closed | [1][2] |

| Atmosphere | Dry/Desiccated |

Handling and Personal Protective Equipment (PPE)

Safe handling practices are paramount to minimize exposure and prevent contamination. The following procedures and personal protective equipment are recommended when working with this compound.

-

Handling should be performed in a well-ventilated place, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]

-

Eye Protection: Wear chemical safety goggles or glasses.[1]

-

Hand Protection: Use chemical-impermeable gloves.[1]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or higher-level particle respirator is recommended.[3]

-

Skin and Body Protection: Wear suitable protective clothing.[1]

A logical workflow for the safe handling of this compound is depicted in the following diagram:

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following steps should be taken:

-

Spill: Avoid dust formation.[1] Evacuate personnel to a safe area.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Skin Contact: In case of contact, wash off with soap and plenty of water.[2]

-

Eye Contact: Flush eyes with water as a precaution.[2]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3]

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1][3]

-

Hazardous Combustion Products: Combustion may produce carbon oxides and nitrogen oxides (NOx).[2]

-

Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]

Disposal Considerations

Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.[3]

This technical guide summarizes the critical recommendations for the safe storage and handling of this compound. By adhering to these protocols, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

Z-Arg(Boc)2-OH.CHA: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Z-Arg(Boc)2-OH.CHA, a crucial building block in peptide synthesis and drug discovery. This document details its physical appearance, and chemical properties, and outlines general experimental protocols for its characterization.

Physical and Chemical Properties

This compound, with the CAS number 145315-39-5, is a protected amino acid derivative of arginine. The presence of the benzyloxycarbonyl (Z) and di-tert-butyloxycarbonyl (Boc) protecting groups on the arginine side chain, along with the cyclohexylamine (CHA) salt, enhances its stability and solubility in organic solvents, making it suitable for solid-phase peptide synthesis (SPPS). While specific details regarding its physical appearance are not consistently reported across all commercial suppliers, it is generally expected to be a solid.

A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| CAS Number | 145315-39-5 |

| Molecular Formula | C24H36N4O8 · C6H13N |

| Molecular Weight | 607.75 g/mol |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Characterization

The precise characterization of this compound is essential to ensure its purity and identity before its use in further applications. The following are general experimental protocols that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound. A general protocol for the analysis of protected amino acids is as follows:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

-

Detection: UV detection at a wavelength of 220 nm is suitable for observing the peptide bonds and protecting groups.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as DMSO or the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

-

¹H NMR: Provides information about the number and types of protons in the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d6 or CDCl3. Characteristic peaks for the Boc, Z, and arginine protons would be expected.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.

-

Ionization Technique: Electrospray ionization (ESI) is a common method for analyzing such compounds.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free acid or the intact salt, depending on the experimental conditions.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound and outlines standard methodologies for its characterization. For specific applications, researchers are encouraged to consult detailed analytical data from their respective suppliers and to optimize the described protocols as needed.

Methodological & Application

Application Notes and Protocols for Incorporating Z-Arg(Boc)2-OH.CHA in Boc SPPS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful incorporation of N-α-Boc-N-δ,N-ω-dibenzyloxycarbonyl-L-arginine cyclohexylammonium salt (Z-Arg(Boc)2-OH.CHA) in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This document outlines the rationale for using this derivative, detailed experimental protocols, and key considerations for its effective implementation.

Introduction

Arginine is a critical amino acid in many biologically active peptides. However, the strongly basic nature of its guanidinium side chain (pKa ≈ 12.5) necessitates protection during peptide synthesis to prevent undesirable side reactions. In Boc-SPPS, the side-chain protecting group must be stable to the repetitive trifluoroacetic acid (TFA) treatments used for N-α-Boc group removal, yet be cleavable under conditions that do not degrade the final peptide.

The this compound derivative offers a robust protection strategy for the arginine side chain. The two benzyloxycarbonyl (Z) groups effectively shield the guanidinium group, minimizing side reactions such as lactam formation. This derivative is particularly useful in syntheses where other arginine protecting groups, like nitro (NO2) or tosyl (Tos), may lead to unwanted modifications or require harsh cleavage conditions.

Key Features of this compound

-

Acid Stability: The di-Z protection is stable to the standard TFA deprotection steps used in Boc-SPPS.

-

Reduced Side Reactions: The bulky Z groups can help to minimize aggregation and improve coupling efficiency in some sequences.

-

Orthogonality: The Z groups are typically removed by catalytic hydrogenolysis, providing an orthogonal deprotection strategy relative to the acid-labile Boc and benzyl-based side-chain protecting groups.

Experimental Protocols

Preparation of Z-Arg(Boc)2-OH Free Acid from CHA Salt

Prior to coupling, the cyclohexylammonium (CHA) salt must be converted to the free acid.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

1 M Potassium bisulfate (KHSO4) solution, ice-cold

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the this compound salt in DCM.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer three times with an equal volume of ice-cold 1 M KHSO4 solution to remove the cyclohexylamine.

-

Wash the organic layer once with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid, Z-Arg(Boc)2-OH, as a foam or solid.

Coupling of Z-Arg(Boc)2-OH in Boc-SPPS

This protocol describes a standard coupling procedure using Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt). Other coupling reagents can also be employed (see Section 4.1).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Z-Arg(Boc)2-OH (free acid)

-

Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Swell the peptide-resin in DCM.

-

Perform the N-α-Boc deprotection using 50% TFA in DCM.

-

Neutralize the resulting TFA salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.

-

Wash the resin thoroughly with DCM.

-

In a separate vessel, dissolve 2-3 equivalents of Z-Arg(Boc)2-OH and 2-3 equivalents of HOBt in a minimal amount of DMF.

-

Add the dissolved amino acid and HOBt solution to the resin.

-

Add 2-3 equivalents of DIC to the resin suspension.

-

Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative Kaiser test is obtained. For sterically hindered couplings, the reaction time may need to be extended.

-

After a negative Kaiser test, wash the resin thoroughly with DMF, DCM, and isopropanol.

Workflow for a Single Coupling Cycle in Boc-SPPS:

Boc-SPPS cycle for incorporating Z-Arg(Boc)2-OH.

Side-Chain Deprotection of Di-Z-Arginine

The removal of the Z protecting groups is achieved by catalytic hydrogenolysis. This can be performed either before or after cleavage from the resin. The following protocol describes on-resin deprotection.

Materials:

-

Peptide-resin containing Z-protected arginine

-

Palladium on carbon (Pd/C) catalyst (5-10% w/w)

-

DMF or a mixture of DMF/water

-

Hydrogen gas (H2) source

-

Hydrogenation apparatus

Procedure:

-

Swell the peptide-resin in DMF.

-

Add the Pd/C catalyst to the resin suspension (typically 10-20% by weight relative to the resin).

-

Place the reaction vessel in a hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.

-

Stir the suspension under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.

-

The reaction time can vary from a few hours to overnight. Monitor the reaction progress by cleaving a small sample of the resin and analyzing the peptide by mass spectrometry.

-

Once the deprotection is complete, filter the resin to remove the catalyst and wash thoroughly with DMF and DCM.

Important Considerations:

-

Catalyst Poisoning: Sulfur-containing residues (cysteine, methionine) can poison the palladium catalyst. If these residues are present, it may be necessary to use a larger amount of catalyst or perform the deprotection after cleavage and purification.

-

Safety: Hydrogen gas is flammable. Ensure all procedures are carried out in a well-ventilated fume hood and with appropriate safety precautions.

Final Cleavage from the Resin

After side-chain deprotection, the peptide can be cleaved from the resin using standard Boc-SPPS cleavage cocktails.

Example Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Wash the deprotected peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and stir at room temperature for 1-2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Quantitative Data and Performance

While specific quantitative data for the coupling efficiency of this compound in every context is sequence-dependent, the following table provides a general comparison of common arginine derivatives used in Boc-SPPS.

| Arginine Derivative | Protecting Group | Cleavage Method | Coupling Efficiency | Potential Side Reactions |

| Boc-Arg(Z)2-OH | Di-benzyloxycarbonyl (Z) | Catalytic Hydrogenolysis | Generally Good | Catalyst poisoning by sulfur |

| Boc-Arg(Tos)-OH | Tosyl (Tos) | Strong Acid (HF, TFMSA) | Good, but can be slow | Ornithine formation, modification of Trp |

| Boc-Arg(NO2)-OH | Nitro (NO2) | Strong Acid (HF) | Moderate | Ornithine formation, incomplete cleavage |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance; peptide aggregation | Double couple; use a more potent coupling reagent (e.g., HBTU, HATU); add a chaotropic agent. |

| Incomplete Z-group Deprotection | Catalyst poisoning; insufficient hydrogen pressure or reaction time | Increase catalyst loading; ensure fresh catalyst; increase hydrogen pressure and/or reaction time; perform deprotection in solution phase after cleavage. |

| Side Reactions During Cleavage | Scavenger choice | Optimize the cleavage cocktail based on the peptide sequence (e.g., for Trp-containing peptides). |

Logical Relationship of Protection and Deprotection in Boc-SPPS

The following diagram illustrates the orthogonal nature of the protecting groups in a Boc-SPPS strategy utilizing Z-Arg(Boc)2-OH.

Orthogonal deprotection scheme in Boc-SPPS.

By following these protocols and considerations, researchers can effectively incorporate this compound into their Boc-SPPS workflows to synthesize complex arginine-containing peptides with high purity and yield.

Application Notes and Protocols for Z-Arg(Boc)2-OH.CHA Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the activation and coupling of Nα-Z-Nω,Nω'-di-Boc-L-arginine cyclohexylammonium salt (Z-Arg(Boc)2-OH.CHA) in peptide synthesis. The following sections offer guidance on selecting the appropriate coupling method to optimize reaction efficiency, minimize side reactions, and ensure high peptide purity.

Introduction to Z-Arg(Boc)2-OH in Peptide Synthesis

Z-Arg(Boc)2-OH is a commonly utilized derivative of arginine in solid-phase peptide synthesis (SPPS) employing the Boc/Bzl protection strategy. The bulky tert-butyloxycarbonyl (Boc) groups on the guanidinium side chain effectively prevent side reactions, while the benzyloxycarbonyl (Z) group provides Nα-protection. This derivative is often supplied as a cyclohexylammonium (CHA) salt to improve its stability and handling. Prior to its use in coupling reactions, the CHA salt must be converted to the free acid.

Conversion of this compound to the Free Acid

The first critical step before coupling is the quantitative conversion of the cyclohexylammonium salt to the free carboxylic acid.

Experimental Protocol:

-

Dissolution: Dissolve the this compound salt in dichloromethane (DCM).

-

Acidic Wash: Transfer the DCM solution to a separatory funnel and wash three times with an ice-cold 10% aqueous solution of potassium bisulfate (KHSO4). This protonates the carboxylate and removes the cyclohexylamine into the aqueous phase.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the free acid of Z-Arg(Boc)2-OH as a solid or oil.

Activation Methods and Coupling Protocols

The choice of activation method is crucial for the successful incorporation of Z-Arg(Boc)2-OH. Several classes of coupling reagents are commonly employed, each with distinct advantages and disadvantages in terms of reaction kinetics, cost, and potential for side reactions.

Carbodiimide-Mediated Coupling: DIC/HOBt

This is a classic and cost-effective method for peptide bond formation. Diisopropylcarbodiimide (DIC) is a liquid, making it easy to handle, and the resulting diisopropylurea byproduct is more soluble in common solvents than the dicyclohexylurea produced by DCC. The addition of 1-hydroxybenzotriazole (HOBt) is essential to suppress racemization and improve coupling efficiency by forming a more reactive HOBt-ester intermediate.[1]

Experimental Protocol (Solid-Phase):

-

Resin Preparation: Swell the resin in dichloromethane (DCM) (10 mL per gram of resin).

-

Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide using standard protocols (e.g., 50% TFA in DCM).

-

Neutralization: Neutralize the resulting amine salt with a solution of 10% diisopropylethylamine (DIPEA) in DCM.

-

Amino Acid and Additive Preparation: Dissolve 3 equivalents of Z-Arg(Boc)2-OH (free acid) and 3 equivalents of HOBt in a minimal amount of N,N-dimethylformamide (DMF).

-

Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of 3 equivalents of DIC.

-

Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser or ninhydrin test).

-

Washing: Once the reaction is complete (negative Kaiser test), wash the resin sequentially with DMF, DCM, and methanol.

Uronium/Aminium Salt-Mediated Coupling: HBTU

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient coupling reagent that offers rapid reaction times and is particularly suitable for sterically hindered amino acids.[1] It is crucial to use an appropriate base, such as DIPEA, for the activation.

Experimental Protocol (Solid-Phase):

-

Resin Preparation and Deprotection: Follow steps 1-3 from the DIC/HOBt protocol.

-

Activation: In a separate vessel, pre-activate 3 equivalents of Z-Arg(Boc)2-OH (free acid) with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5-10 minutes.

-

Coupling: Add the pre-activated amino acid solution to the resin.

-

Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress.

-

Washing: Follow step 7 from the DIC/HOBt protocol.

Phosphonium Salt-Mediated Coupling: BOP and PyBOP

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidino derivative (PyBOP) are powerful coupling reagents that minimize racemization.[1] A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). PyBOP is a safer alternative that generates a less toxic byproduct.

Experimental Protocol (Solid-Phase using PyBOP):

-

Resin Preparation and Deprotection: Follow steps 1-3 from the DIC/HOBt protocol.

-

Activation: In a separate vessel, pre-activate 3 equivalents of Z-Arg(Boc)2-OH (free acid) with 2.9 equivalents of PyBOP and 6 equivalents of DIPEA in DMF for 5-10 minutes.

-

Coupling: Add the pre-activated amino acid solution to the resin.

-

Reaction: Agitate the reaction mixture at room temperature for 30-90 minutes. Monitor the reaction progress.

-

Washing: Follow step 7 from the DIC/HOBt protocol.

Comparative Data of Activation Methods

The following table summarizes representative data for the coupling of Z-Arg(Boc)2-OH to a model peptide on a solid support. The actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

| Activation Method | Coupling Reagent | Additive | Base | Typical Reaction Time | Representative Yield | Purity | Key Considerations |

| Carbodiimide | DIC | HOBt | DIPEA | 2 - 4 hours | >95% | >90% | Cost-effective, requires racemization suppressant. |

| Uronium/Aminium Salt | HBTU | - | DIPEA | 30 - 60 minutes | >99% | >95% | High efficiency, rapid coupling, potential for guanidinylation side reaction if excess reagent is used. |

| Phosphonium Salt | PyBOP | - | DIPEA | 30 - 90 minutes | >99% | >95% | High efficiency, low racemization, safer alternative to BOP. |

Potential Side Reactions and Mitigation Strategies

The primary side reaction of concern when using uronium/aminium-based coupling reagents like HBTU is guanidinylation of the free N-terminal amine of the peptide. This occurs when excess coupling reagent reacts directly with the amine, capping the peptide chain.

Mitigation Strategy:

-

Pre-activation: Always pre-activate the carboxylic acid with the coupling reagent in the presence of a base before adding the mixture to the resin.

-

Stoichiometry: Use a slight excess of the amino acid relative to the coupling reagent (e.g., 1:0.95 ratio of amino acid to coupling reagent).

Racemization is another potential side reaction, particularly with carbodiimide-based methods.

Mitigation Strategy:

-

Additives: The use of additives like HOBt or its less explosive alternatives (e.g., OxymaPure®) is highly recommended.

-

Temperature: Performing the coupling at a reduced temperature (0 °C) can further minimize racemization.

Visualizing the Workflow

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

References

Application Notes and Protocols for Arginine-Rich Peptide Synthesis using Z-Arg(Boc)2-OH.CHA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine-rich peptides (ARPs) are a class of peptides characterized by a high content of arginine residues, which confer a net positive charge at physiological pH. This property is crucial for their diverse biological activities, including antimicrobial, anti-inflammatory, and cell-penetrating capabilities. Cell-penetrating peptides (CPPs), in particular, are of significant interest in drug delivery due to their ability to transport various cargo molecules across cellular membranes. The synthesis of high-purity ARPs, however, can be challenging due to the nucleophilic nature of the guanidinium side chain of arginine, which can lead to side reactions.

This document provides detailed application notes and protocols for the use of Nα-benzyloxycarbonyl-N',N''-bis(tert-butyloxycarbonyl)-L-arginine cyclohexylammonium salt (Z-Arg(Boc)2-OH.CHA) in the solid-phase peptide synthesis (SPPS) of ARPs. The use of the Z group on the α-amino group and two Boc groups on the guanidinium side chain offers a robust protection strategy that minimizes common side reactions and facilitates the synthesis of high-quality ARPs.

Advantages of this compound in Arginine-Rich Peptide Synthesis

The selection of an appropriate protected arginine derivative is critical for the successful synthesis of ARPs. This compound offers several advantages over other commonly used derivatives:

-

Reduced Side Reactions: The bulky Boc protecting groups on the guanidinium side chain effectively shield it from undesired reactions, such as lactam formation, which can occur with other protecting group strategies.

-

Improved Solubility: The cyclohexylammonium (CHA) salt form enhances the solubility of the amino acid in common organic solvents used in SPPS, facilitating efficient coupling.

-

Compatibility with Boc-SPPS: this compound is fully compatible with standard Boc-SPPS chemistry, allowing for straightforward integration into established synthesis protocols.

-

High Purity of Final Product: The robust protection scheme leads to fewer side products, simplifying the purification of the target ARP and resulting in higher final purity.

Quantitative Data Summary

The choice of protecting group for arginine can significantly impact the efficiency and outcome of ARP synthesis. The following table summarizes a qualitative comparison of common arginine derivatives used in SPPS.

| Arginine Derivative | Key Advantages | Potential Drawbacks | Expected Coupling Efficiency |

| This compound | Excellent side chain protection, reduced lactam formation, good solubility. | Requires strong acid for final deprotection (HF). | High (>99%) |

| Fmoc-Arg(Pbf)-OH | Compatible with milder Fmoc chemistry. | Prone to lactam formation, Pbf group can be difficult to cleave completely. | Variable, can be lower due to side reactions. |

| Fmoc-Arg(Boc)2-OH | Good side chain protection. | Can be prone to degradation over time in solution. | Generally high, but can be reduced by premature deprotection. |

| Boc-Arg(Tos)-OH | Historically used in Boc chemistry. | Tosyl group requires harsh cleavage conditions (HF) and can lead to side reactions. | Moderate to high, but with a higher risk of byproducts. |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Octa-arginine (R8) Peptide using this compound

This protocol outlines the manual Boc-SPPS of an octa-arginine peptide (H-RRRRRRRR-NH2) on a Rink Amide MBHA resin.

Materials:

-

Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Piperidine (for Fmoc removal if using a mixed strategy, not applicable here)

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole

-

Diethyl ether (cold)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Solid Phase Synthesis vessel

-

Shaker

Workflow for R8 Peptide Synthesis:

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DCM for 30 minutes in the synthesis vessel.

-

Initial Deprotection (if necessary): If the resin is Fmoc-protected, deprotect with 20% piperidine in DMF. This step is not necessary for a Boc-compatible linker.

-

First Amino Acid Coupling:

-